

Structural Basis for Elastase-IN-1 Inhibition: A Technical Guide

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Compound of Interest

Compound Name: *Elastase-IN-1*

Cat. No.: *B12415106*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and biochemical basis for the inhibition of elastase by **Elastase-IN-1**, a potent and competitive inhibitor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows to support further research and drug development efforts in the field of elastase inhibition.

Introduction to Elastase and its Inhibition

Elastases are a class of serine proteases responsible for the breakdown of elastin, a key protein in the extracellular matrix that provides elasticity to tissues. While essential for processes like tissue remodeling and immune response, excessive elastase activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of specific and effective elastase inhibitors is a significant focus of therapeutic research. **Elastase-IN-1** has emerged as a promising candidate in this area.

Quantitative Data for Elastase-IN-1 Inhibition

Elastase-IN-1, also identified as compound Q11 in the primary literature, is a quinoline analogue that demonstrates significant inhibitory activity against elastase. The key quantitative parameters defining its inhibitory potential are summarized below.

Parameter	Value	Reference
IC50	0.897 μ M	
Inhibition Type	Competitive	
Molecular Formula	C17H12N4O3	
Molecular Weight	320.30 g/mol	
CAS Number	678152-73-3	

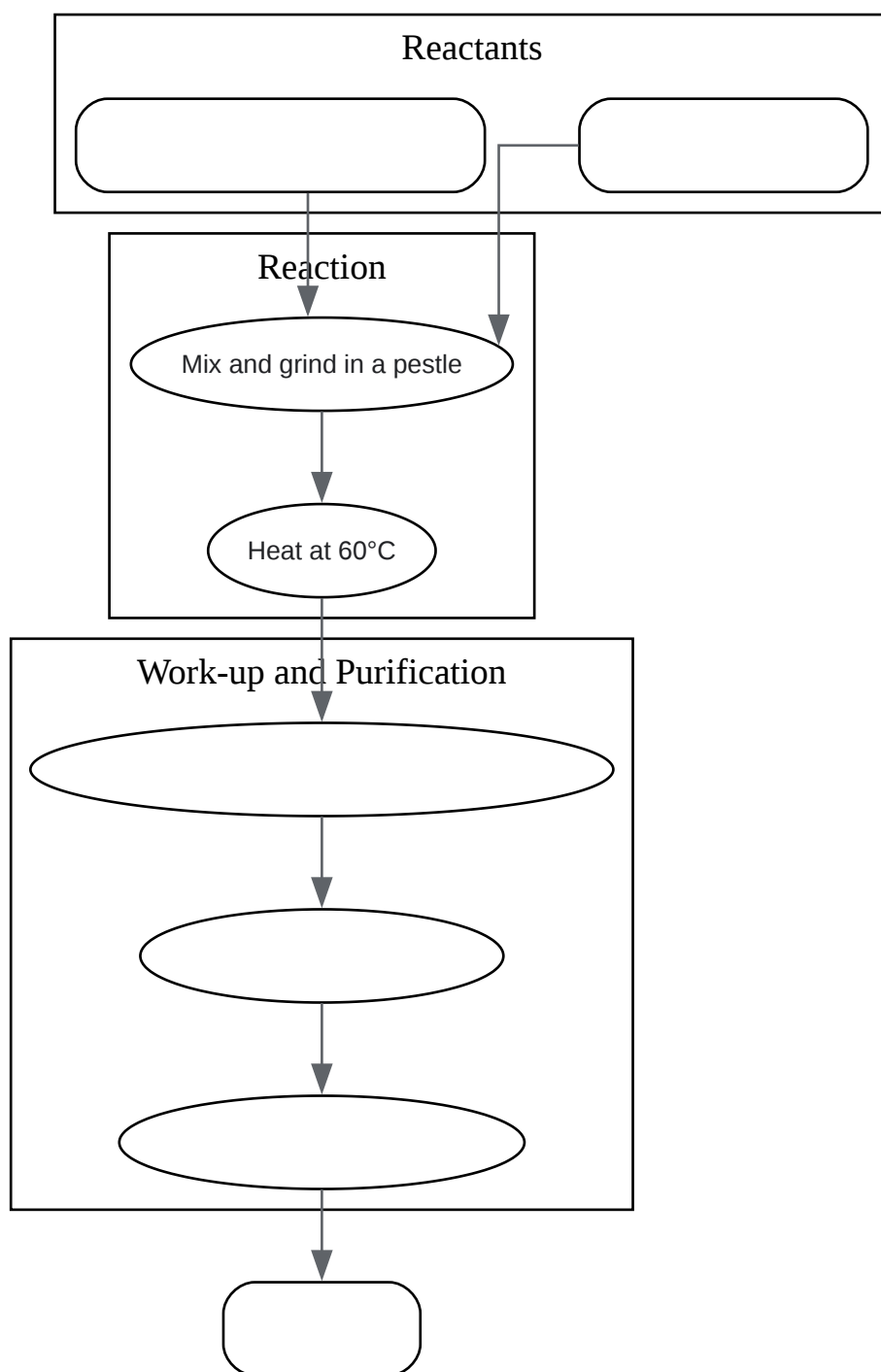
Experimental Protocols

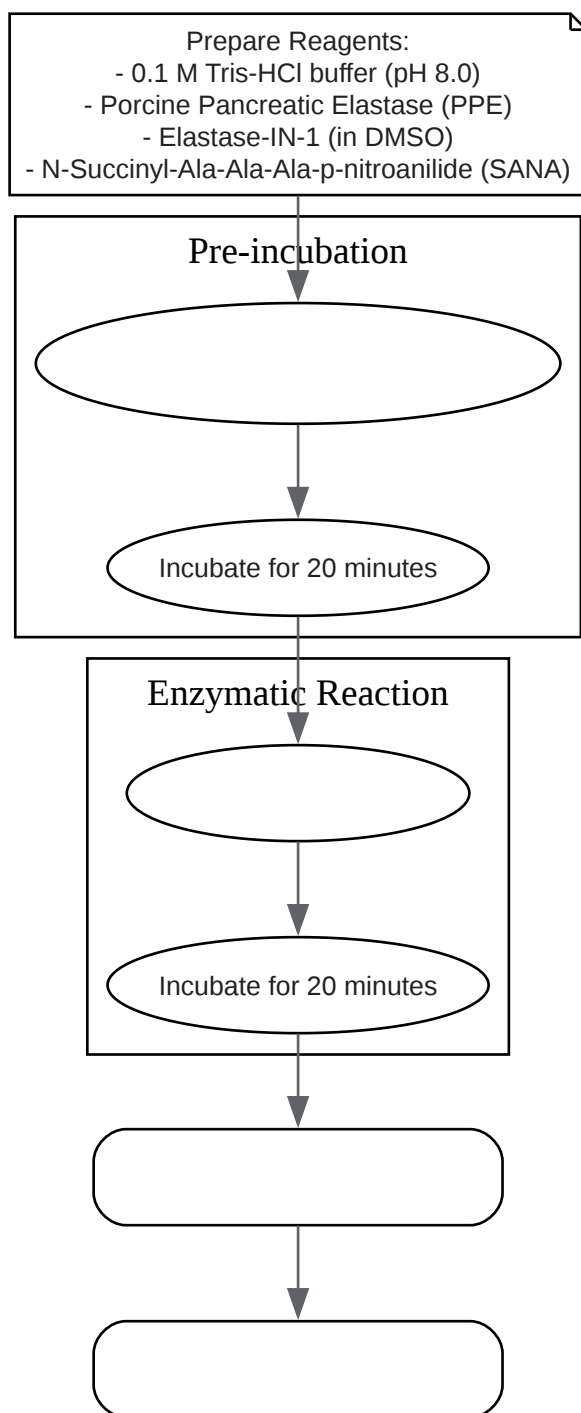
This section details the methodologies for the synthesis of **Elastase-IN-1** and the key biochemical and computational assays used to characterize its inhibitory activity.

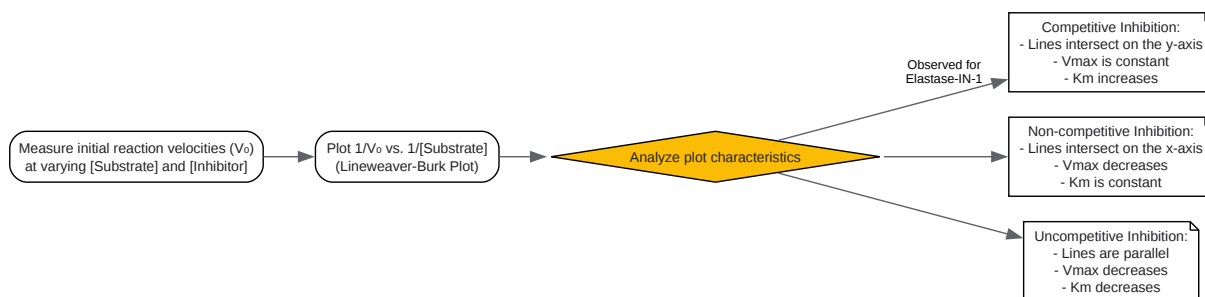
Synthesis of Elastase-IN-1

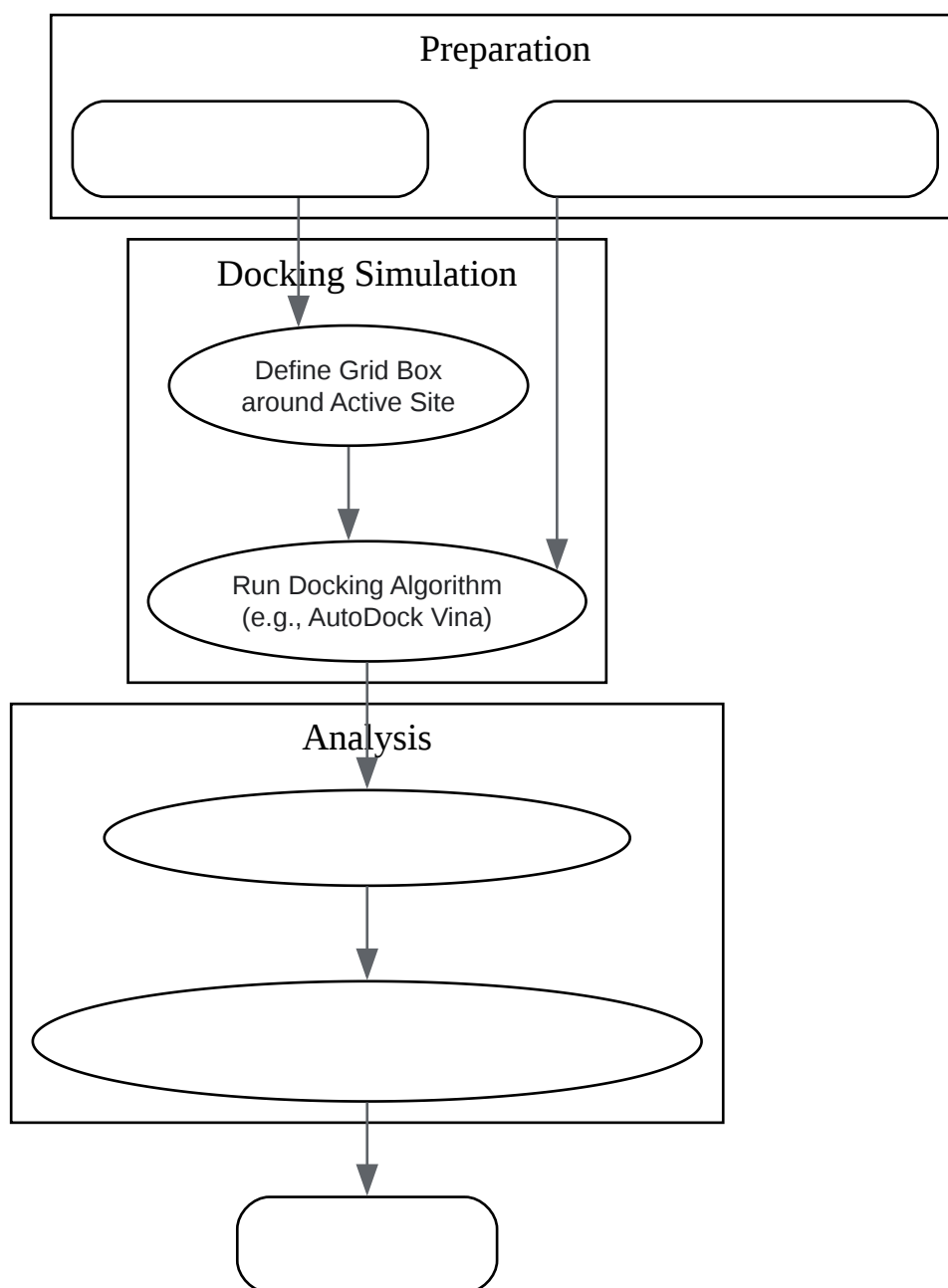
Elastase-IN-1, systematically named (E)-N'-((2-chloroquinolin-3-yl)methylene)-4-nitrobenzohydrazide, is synthesized through a condensation reaction. The general procedure is as follows:

Experimental Workflow: Synthesis of **Elastase-IN-1**









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- To cite this document: BenchChem. [Structural Basis for Elastase-IN-1 Inhibition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12415106#structural-basis-for-elastase-in-1-inhibition\]](https://www.benchchem.com/product/b12415106#structural-basis-for-elastase-in-1-inhibition)

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